
Arginyl-isoleucyl-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arginyl-isoleucyl-tyrosine is a tripeptide composed of the amino acids arginine, isoleucine, and tyrosine. This compound is of significant interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. The unique combination of these amino acids endows the compound with distinct biochemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of arginyl-isoleucyl-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the carboxyl group: of the amino acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection of the amino group: using trifluoroacetic acid (TFA) to remove the protecting group.
Coupling of the next amino acid: in the sequence.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide.
Analyse Des Réactions Chimiques
Types of Reactions: Arginyl-isoleucyl-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: The peptide can be reduced to break disulfide bonds if present.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or peracetic acid can be used as oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Electrophiles such as alkyl halides can react with the amino groups under basic conditions.
Major Products:
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Cleavage of disulfide bonds, if any.
Substitution: Formation of alkylated derivatives of the peptide.
Applications De Recherche Scientifique
Arginyl-isoleucyl-tyrosine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of arginyl-isoleucyl-tyrosine involves its interaction with specific molecular targets. The arginine residue can form hydrogen bonds and ionic interactions with negatively charged groups, while the tyrosine residue can participate in aromatic stacking and hydrophobic interactions. These interactions enable the peptide to modulate various biochemical pathways, including enzyme activity and receptor binding.
Comparaison Avec Des Composés Similaires
Arginyl-glycyl-aspartic acid: Known for its role in cell adhesion and signaling.
Isoleucyl-glutamyl-tyrosine: Studied for its involvement in immune responses.
Tyrosyl-lysyl-phenylalanine: Investigated for its antimicrobial properties.
Uniqueness: Arginyl-isoleucyl-tyrosine is unique due to its specific combination of amino acids, which imparts distinct biochemical properties. The presence of arginine provides strong ionic interactions, while tyrosine offers aromatic and hydrophobic interactions, making this peptide versatile in various applications.
Propriétés
Numéro CAS |
233673-40-0 |
|---|---|
Formule moléculaire |
C21H34N6O5 |
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C21H34N6O5/c1-3-12(2)17(27-18(29)15(22)5-4-10-25-21(23)24)19(30)26-16(20(31)32)11-13-6-8-14(28)9-7-13/h6-9,12,15-17,28H,3-5,10-11,22H2,1-2H3,(H,26,30)(H,27,29)(H,31,32)(H4,23,24,25)/t12-,15-,16-,17-/m0/s1 |
Clé InChI |
FNXCAFKDGBROCU-STECZYCISA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


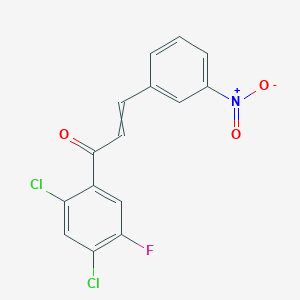
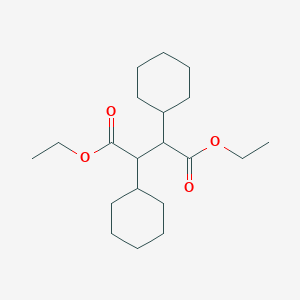
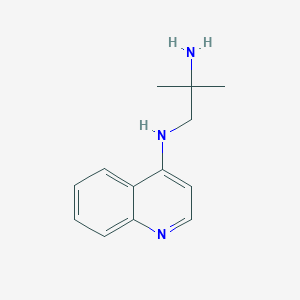
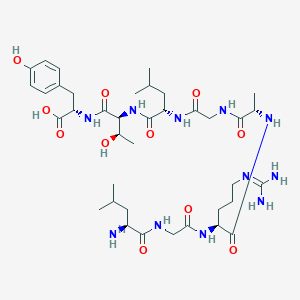
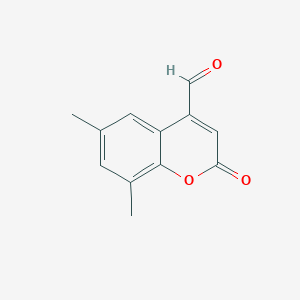
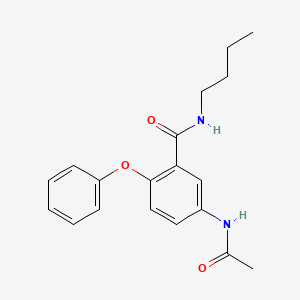
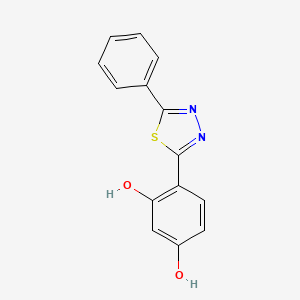

![3-Oxabicyclo[3.1.0]hexan-2-one, 6-methyl-, (1R,5S,6R)-](/img/structure/B14239065.png)

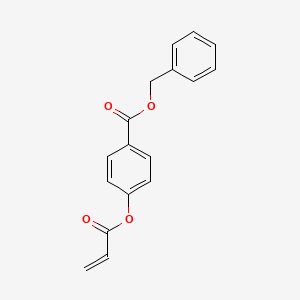
![Bis[10-(4-formylphenoxy)decyl] propanedioate](/img/structure/B14239083.png)
![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]bis(2-iodoacetamide)](/img/structure/B14239093.png)

